molecular formula C18H24 B6594295 1-Octylnaphthalene CAS No. 2876-51-9

1-Octylnaphthalene

Cat. No.: B6594295
CAS No.: 2876-51-9
M. Wt: 240.4 g/mol
InChI Key: MZOGBVZHJWAQSG-UHFFFAOYSA-N
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Description

1-Octylnaphthalene is an organic compound with the molecular formula C18H24. It is a derivative of naphthalene, where an octyl group is attached to the first carbon atom of the naphthalene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry .

Chemical Reactions Analysis

1-Octylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Octylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: It is utilized in studies involving lipid membranes due to its hydrophobic nature.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent.

    Industry: It is used as a lubricant additive and in the production of surfactants

Mechanism of Action

The mechanism of action of 1-octylnaphthalene involves its interaction with lipid membranes and hydrophobic environments. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and drug delivery systems .

Comparison with Similar Compounds

1-Octylnaphthalene can be compared with other alkyl-substituted naphthalenes, such as 1-hexylnaphthalene and 1-decylnaphthalene. While all these compounds share similar hydrophobic characteristics, this compound is unique due to its optimal chain length, which provides a balance between solubility and hydrophobicity. This makes it particularly effective in applications involving lipid membranes and surfactants .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical properties and interactions with lipid membranes make it a valuable tool in chemistry, biology, medicine, and industrial applications.

Properties

IUPAC Name

1-octylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24/c1-2-3-4-5-6-7-11-16-13-10-14-17-12-8-9-15-18(16)17/h8-10,12-15H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOGBVZHJWAQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031160
Record name 1-n-Octylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41638-56-6, 2876-51-9
Record name Naphthalene, octyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041638566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-n-Octylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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